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Compound of Interest

Compound Name: A-485

Cat. No.: B605051 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of biochemical assays to confirm the activity of A-485, a potent and

selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This document

outlines supporting experimental data for A-485 and other relevant inhibitors, details key

experimental protocols, and visualizes essential pathways and workflows.

A-485 is a well-characterized, drug-like small molecule that acts as a catalytic inhibitor of p300

and CBP, competing with the acetyl coenzyme A (acetyl-CoA) binding site.[1][2][3][4] Its activity

and selectivity are typically confirmed through a variety of in vitro biochemical assays that

measure the acetylation of histone substrates. This guide will delve into the common assays

used for this purpose, presenting comparative data and detailed methodologies.

Comparative Activity of p300/CBP Inhibitors
The inhibitory potency of A-485 and other p300/CBP inhibitors is commonly quantified by their

half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for

A-485 and comparator compounds obtained from various biochemical assays.
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Compound Target Assay Type IC50 (nM) Reference

A-485 p300 Radioactive HAT 60 [1]

p300-BHC TR-FRET 9.8 [2][5]

CBP-BHC TR-FRET 2.6 [2][5]

p300
Biochemical

Assay
44.8 [6]

A-486 (Inactive

Analog)
p300-BHC TR-FRET >10,000 [2][5]

CBP-BHC TR-FRET 9,032 [2][5]

C646 p300 High Content Modest Inhibition [3]

iP300w p300
Biochemical

Assay
15.8 [6]

CPI-1612 p300
Biochemical

Assay
10.7 [6]

Key Biochemical Assays and Experimental
Protocols
Several robust biochemical assays are employed to determine the inhibitory activity of

compounds like A-485 on p300/CBP. These assays typically involve a purified p300 or CBP

enzyme, a histone substrate (often a peptide), and acetyl-CoA. The inhibitor's effect is

measured by quantifying the resulting histone acetylation.

Radioactive Histone Acetyltransferase (HAT) Assay
This traditional and sensitive method measures the incorporation of a radiolabeled acetyl group

from [3H]Acetyl-CoA onto a histone substrate.

Experimental Protocol:
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Reaction Setup: Prepare a reaction mixture containing 5X HAT Assay Buffer, purified

p300/CBP enzyme, the histone substrate (e.g., Histone H4 peptide), and the test compound

(e.g., A-485) at various concentrations.[7]

Initiation: Start the reaction by adding [3H]Acetyl-CoA.

Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 30 minutes,

with shaking.[7]

Quenching: Stop the reaction.

Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to

remove unincorporated [3H]Acetyl-CoA.[7] The amount of incorporated radioactivity,

corresponding to the level of histone acetylation, is then quantified using a scintillation

counter.[7]

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This homogeneous assay format is highly amenable to high-throughput screening and provides

a non-radioactive method for measuring HAT activity.

Experimental Protocol:

Reaction Components: The assay utilizes a biotinylated histone peptide substrate, purified

p300 or CBP enzyme (e.g., p300-BHC domain), and acetyl-CoA.[2][5]

Inhibitor Addition: Add the test inhibitor (e.g., A-485) at varying concentrations to the reaction

mixture.

Enzymatic Reaction: Incubate the mixture to allow for the enzymatic acetylation of the

histone peptide.

Detection Reagents: Add a detection solution containing a Europium-labeled anti-acetylated

lysine antibody (donor) and a streptavidin-conjugated acceptor fluorophore.
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Signal Measurement: If the histone peptide is acetylated, the antibody binds, bringing the

donor and acceptor fluorophores in close proximity. Excitation of the donor results in energy

transfer to the acceptor, generating a FRET signal that is measured using a suitable plate

reader. The signal intensity is inversely proportional to the inhibitor's activity.

AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a bead-based immunoassay that is highly sensitive and

suitable for high-throughput applications.

Experimental Protocol:

Reaction Setup: Combine the p300/CBP enzyme, a biotinylated histone peptide substrate,

acetyl-CoA, and the test compound in an assay buffer.

Enzymatic Reaction: Incubate the mixture to allow for histone acetylation.

Bead Addition: Add streptavidin-coated Donor beads and anti-acetylated lysine antibody-

conjugated Acceptor beads.

Proximity Binding: The Donor beads bind to the biotinylated histone peptide, and the

Acceptor beads bind to the acetylated lysine residue. If acetylation has occurred, the beads

are brought into close proximity.

Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen,

which travels to the nearby Acceptor beads, triggering a chemiluminescent signal that is

measured at 615 nm. The signal intensity is proportional to the level of histone acetylation.

Signaling Pathway and Experimental Workflow
To better understand the context of A-485's activity, the following diagrams illustrate the

p300/CBP signaling pathway and a general workflow for a biochemical HAT assay.
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Caption: p300/CBP Signaling Pathway and Inhibition by A-485.
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Caption: General Workflow for a Biochemical HAT Assay.
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In conclusion, a variety of robust biochemical assays are available to confirm and quantify the

inhibitory activity of A-485 against p300/CBP. The choice of assay may depend on factors such

as required throughput, sensitivity, and laboratory equipment. The data consistently

demonstrate that A-485 is a potent inhibitor of p300/CBP, significantly more so than its inactive

analog A-486 and comparable to or more potent than other known inhibitors. The detailed

protocols and workflows provided in this guide should enable researchers to effectively

evaluate A-485 and other p300/CBP inhibitors in their own experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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